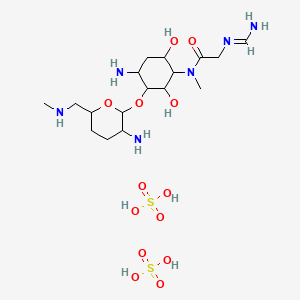

Istamycin A3 disulfate trihydrate

Description

Properties

CAS No. |

77312-58-4 |

|---|---|

Molecular Formula |

C17H38N6O13S2 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C17H34N6O5.2H2O4S/c1-21-6-9-3-4-10(19)17(27-9)28-16-11(20)5-12(24)14(15(16)26)23(2)13(25)7-22-8-18;2*1-5(2,3)4/h8-12,14-17,21,24,26H,3-7,19-20H2,1-2H3,(H2,18,22);2*(H2,1,2,3,4) |

InChI Key |

GPXOXDCOBWLING-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Istamycin Production

Elucidation of the Biosynthetic Origin: Streptomyces tenjimariensis Fermentation

The foundational method for producing istamycins is through the controlled fermentation of Streptomyces tenjimariensis. researchgate.net By cultivating this bacterium under specific laboratory conditions, scientists can trigger the expression of the istamycin biosynthetic gene cluster, leading to the synthesis and secretion of these valuable antibiotic compounds. The fermentation broth of Streptomyces tenjimariensis ATCC 31603 is a known source for profiling and characterizing these biosynthetic congeners. researchgate.net

The efficiency of istamycin production by Streptomyces tenjimariensis is profoundly influenced by the specific conditions of the fermentation process. Fine-tuning these parameters is a critical step in maximizing the yield of these antibiotics.

The selection of a carbon source within the fermentation medium is a determining factor for the final yield of istamycins. Streptomyces tenjimariensis metabolizes different carbon sources with varying degrees of efficiency, which directly correlates to the energy and precursor molecules available for antibiotic synthesis. For instance, istamycin production is notably decreased when starch is replaced with monosaccharides or disaccharides like glucose, glycerol, or maltose. nih.gov Conversely, the addition of palmitate has been shown to double the production of istamycin. nih.gov

Table 1: Effect of Carbon Source on Istamycin Production

| Carbon Source | Effect on Istamycin Production |

|---|---|

| Starch | Favorable for production. nih.gov |

| Glucose | Substantial decrease in production. nih.gov |

| Glycerol | Substantial decrease in production. nih.gov |

| Maltose | Substantial decrease in production. nih.gov |

As nitrogen is a fundamental component of the amino groups in the istamycin structure, the nitrogen source available in the fermentation medium is crucial for biosynthesis. The use of rapidly consumed nitrogen sources, such as yeast extract, peptone, or casamino acids, instead of soy bean meal, leads to a significant reduction in istamycin production. nih.gov

Table 2: Effect of Nitrogen Source on Istamycin Production

| Nitrogen Source | Effect on Istamycin Production |

|---|---|

| Soy Bean Meal | Favorable for production. nih.gov |

| Yeast Extract | Marked decrease in production. nih.gov |

| Peptone | Marked decrease in production. nih.gov |

The physical conditions of the fermentation environment are critical for the optimal growth of Streptomyces tenjimariensis and its subsequent antibiotic production. Key parameters that require stringent control include pH, temperature, and aeration. A recent study aimed at optimizing these conditions found that an initial pH of 6.38, an incubation temperature of 30°C, and an agitation rate of 200 rpm were optimal for production. nih.govaminer.org These optimized conditions, along with a 6-day incubation period, resulted in a significant 31-fold increase in istamycin yield compared to unoptimized conditions. nih.govresearchgate.net

Table 3: Optimized Environmental Parameters for Istamycin Production

| Parameter | Optimal Value |

|---|---|

| Initial pH | 6.38. nih.govaminer.org |

| Temperature | 30°C. nih.govaminer.org |

| Agitation | 200 rpm. nih.govaminer.org |

The fermentation of Streptomyces tenjimariensis results in a complex mixture of structurally similar istamycin compounds known as congeners. researchgate.net These molecules vary in their chemical modifications, leading to a diverse array of related antibiotics. Research has successfully profiled and quantified sixteen naturally occurring istamycin congeners from the fermentation broth. researchgate.netnih.govkorea.ac.kr These include, in descending order of abundance: istamycin A, istamycin B, istamycin A0, istamycin B0, istamycin B1, istamycin A1, istamycin C, istamycin A2, istamycin C1, istamycin C0, istamycin X0, istamycin A3, istamycin Y0, istamycin B3, and istamycin FU-10 plus istamycin AP. nih.govkorea.ac.kr

To effectively separate, identify, and quantify the various istamycin congeners, a combination of sophisticated analytical techniques is employed. researchgate.net High-performance liquid chromatography (HPLC) is the primary method used to separate the individual compounds from the complex fermentation mixture. researchgate.netnih.govkorea.ac.kr This is often coupled with tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), a powerful technique that provides detailed structural information by analyzing the mass-to-charge ratio and fragmentation patterns of the molecules. researchgate.netnih.govkorea.ac.kr This LC-ESI-MS/MS method allows for robust profiling and characterization of the biosynthetic congeners. researchgate.netresearchgate.net For the separation of epimeric pairs, a macrocyclic glycopeptide-bonded chiral column can be utilized. nih.govkorea.ac.kr

Profiling and Characterization of Biosynthetic Congeners (e.g., Istamycin A, B, A0, B0, A1, B1, C, C0, C1, X0, Y0, B3, FU-10, AP)

Epimeric Separation Techniques for Istamycin Derivatives

The fermentation of Streptomyces tenjimariensis often yields a mixture of istamycin congeners, including epimeric pairs that differ in the stereochemistry at a single carbon center. The separation of these closely related molecules is crucial for their individual characterization and analysis.

A validated method for the profiling and separation of istamycin epimers utilizes high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov While a C18 column can separate many istamycin congeners, resolving epimeric pairs requires specialized techniques. nih.gov Research has demonstrated the successful separation of five sets of 1- or 3-epimeric istamycin pairs using a macrocyclic glycopeptide-bonded chiral column. nih.gov This chromatographic approach is essential for accurately quantifying the full range of biosynthetic products from the istamycin pathway. nih.gov

Genetic Basis of Istamycin Biosynthesis

The blueprint for istamycin production is encoded within the genome of the producing organism, involving a dedicated gene cluster, regulatory elements, and potentially extrachromosomal DNA like plasmids.

Identification and Analysis of Istamycin Biosynthetic Gene Clusters (e.g., S. tenjimariensis ATCC 31603, GenBank accession AJ845083)

The complete biosynthetic gene cluster (BGC) for istamycin has been identified and sequenced from Streptomyces tenjimariensis ATCC 31603, available under GenBank accession number AJ845083. This cluster contains the full complement of genes required to assemble the istamycin molecule. Analysis of the BGC reveals genes encoding enzymes for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the various tailoring enzymes that modify the final structure.

The istamycin BGC from S. tenjimariensis contains a suite of genes responsible for different biosynthetic functions. Below is a table detailing some of the key genes identified within this cluster and their putative functions based on sequence homology to other known aminoglycoside BGCs.

| Gene | Putative Function | Category |

| istA | Glycosyltransferase | Additional Biosynthetic |

| istC | 2-deoxy-scyllo-inosose (B3429959) synthase | Core Biosynthetic |

| istE | L-glutamine:aminocyclitol aminotransferase | Core Biosynthetic |

| istS | Dehydrogenase/reductase | Core Biosynthetic |

| istP | Phosphatase | Additional Biosynthetic |

| istN | N-acetyltransferase | Additional Biosynthetic |

| istM | Methyltransferase | Additional Biosynthetic |

| imrA | Transporter | Transport-related |

Table based on data from MIBiG BGC0000700.

Role of Plasmids in Istamycin Production and Regulation

Plasmids, which are extrachromosomal circular DNA molecules, play a significant role in the production of istamycin in Streptomyces tenjimariensis. nih.gov Studies involving the treatment of the producing strain with acriflavine (B1215748), a plasmid-curing agent, resulted in a high frequency of isolates with diminished or eliminated istamycin production. nih.govelectronicsandbooks.com

Crucially, these studies demonstrated that some of these low-producing isolates had lost a specific plasmid that was present in the parent strain. nih.gov The production of istamycin in these plasmid-cured isolates could be largely restored by feeding the culture with 2-deoxystreptamine (DOS), the central aminocyclitol core of the antibiotic. nih.gov This finding strongly suggests that genes involved in the early stages of the biosynthetic pathway, specifically the formation of the DOS moiety, are located on this plasmid. nih.gov Further research has also identified variability in plasmid profiles among different istamycin-producing strains of S. tenjimariensis. nih.gov

Enzymology of Key Biosynthetic Steps in Aminoglycoside Pathways (e.g., 2-deoxystreptamine biosynthesis)

The biosynthesis of 2-deoxystreptamine (2-DOS) is a foundational pathway for a large family of clinically important aminoglycoside antibiotics, including the istamycins. jst.go.jpnih.gov This multi-step enzymatic process begins with a common precursor from central metabolism, glucose-6-phosphate (G6P). researchgate.net

Cell-free extract studies, primarily from neomycin-producing Streptomyces fradiae, have elucidated the key enzymatic transformations. jst.go.jpnih.gov The pathway involves several critical enzymes:

2-deoxy-scyllo-inosose synthase (DOIS): This enzyme catalyzes the initial and committing step, converting G6P into 2-deoxy-scyllo-inosose (DOI), a carbocycle intermediate. researchgate.netmendeley.com

L-glutamine:aminocyclitol aminotransferase: This enzyme is responsible for the first amination step, transferring an amino group from glutamine to DOI to produce 2-deoxy-scyllo-inosamine. jst.go.jpnih.gov

Dehydrogenase: An NAD+-dependent dehydrogenase oxidizes the intermediate. jst.go.jpnih.gov

Aminotransferase: A second transamination reaction, also utilizing glutamine as an amino donor, occurs at a different position to yield 2-deoxystreptamine. jst.go.jpnih.gov

The aminotransferase and dehydrogenase activities have been successfully separated using ion-exchange chromatography. jst.go.jpnih.gov

Strategies for Biosynthetic Pathway Engineering and Rational Design

Understanding the genetic and enzymatic basis of istamycin production opens avenues for rationally engineering the pathway to create novel derivatives or improve production yields.

Heterologous Expression Systems for Istamycin Production

Heterologous expression, the transfer and expression of a BGC from its native producer into a more tractable host organism, is a powerful strategy for natural product research and development. nih.gov For istamycin, this would involve cloning the entire BGC from S. tenjimariensis and introducing it into a well-characterized surrogate host.

The most common and successful hosts for expressing actinobacterial BGCs are other Streptomyces species, such as Streptomyces coelicolor, Streptomyces lividans, or Streptomyces albus. nih.gov These hosts are genetically amenable and share a similar cellular physiology with the native producer, which is conducive to the proper folding and function of the biosynthetic enzymes.

The general strategy involves several key steps:

Cloning the BGC: The large istamycin BGC is cloned from the genomic DNA of S. tenjimariensis into a suitable vector.

Vector Selection: Integrative vectors are commonly used for stable expression in Streptomyces. These vectors, such as those derived from the ΦC31 phage (e.g., pSET152), integrate at a specific attachment site (attB) in the host chromosome, ensuring stable maintenance of the BGC. mdpi.com

Host Transformation: The engineered vector is transferred into the chosen heterologous host, typically via intergeneric conjugation from E. coli. nih.gov

Production and Analysis: The recombinant host is fermented, and the culture extracts are analyzed by methods like HPLC-MS to detect the production of istamycins or new derivatives. nih.gov

This approach can facilitate the production of istamycins in a host with a cleaner metabolic background, simplify genetic manipulation, and enable the activation of silent or poorly expressed genes within the cluster. nih.govmdpi.com

Combinatorial Biosynthesis Approaches for Novel Aminoglycoside Derivatives

Combinatorial biosynthesis is a powerful strategy that leverages genetic engineering to create novel chemical structures, particularly in the realm of antibiotics like aminoglycosides. nih.govresearchgate.net This approach involves the rational modification of biosynthetic pathways by introducing, deleting, or swapping genes to alter the final product. nih.gov The discovery of gene clusters responsible for producing various antibiotics has made it possible to manipulate these pathways, leading to the generation of new derivatives with potentially improved efficacy or a different spectrum of activity. researchgate.net

The fundamental principle of combinatorial biosynthesis in the context of aminoglycosides is the co-expression of genes from different biosynthetic pathways within a single host organism. nih.gov For instance, a gene from a kanamycin-producing organism could be introduced into an istamycin-producing strain to generate a hybrid molecule. The enzymes encoded by these introduced genes can perform modifications, such as glycosylation, acylation, or methylation, at different positions on the core aminoglycoside scaffold.

A notable example of this technique involved the introduction of the glycosyltransferase (GT) KanM2 into Micromonospora echinospora, a producer of gentamicin (B1671437). nih.gov This manipulation resulted in the production of eight new gentamicin derivatives, termed genkamicins, where the native garosamine (B1245194) sugar was replaced by a kanosamine ring. nih.gov This demonstrates the potential of combinatorial biosynthesis to significantly increase the structural diversity of aminoglycosides. nih.gov The goal of such modifications is often to create compounds that can overcome existing antibiotic resistance mechanisms. scispace.com

Table 1: Examples of Novel Aminoglycoside Derivatives via Combinatorial Biosynthesis

| Parent Aminoglycoside | Modifying Gene/Enzyme | Resulting Derivative(s) | Reference |

|---|---|---|---|

| Gentamicin | Glycosyltransferase (GT) KanM2 | Genkamicins (GK) | nih.gov |

| Butirosin B | Acyltransferase (BtrA) | N1-AHB-Kanamycin A | researchgate.net |

| Neomycin B | Acyltransferase (BtrA) | N1-AHB-Neomycin B | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Directed Evolution and Mutagenesis of Biosynthetic Enzymes

Directed evolution is a powerful laboratory process that mimics natural selection to engineer enzymes with improved or novel functions. nih.govportlandpress.com This methodology is particularly relevant for aminoglycoside biosynthesis, as it allows for the fine-tuning of enzymes to accept new substrates or to perform their catalytic functions more efficiently, leading to the creation of novel antibiotics. illinois.edu The process involves iterative cycles of generating genetic diversity (mutagenesis), followed by screening or selection for variants with the desired properties. nih.gov

Several methods are employed to generate libraries of enzyme variants:

Random Mutagenesis : This technique introduces random point mutations across a gene. A common method is error-prone PCR (epPCR), which utilizes reaction conditions that decrease the fidelity of the DNA polymerase, such as the presence of Mn²⁺ ions. portlandpress.com This approach is effective for exploring a wide range of single amino acid substitutions without prior knowledge of the enzyme's structure-function relationship. nih.gov

Site-Directed Mutagenesis : This targeted approach focuses on altering specific amino acids at predefined positions within a protein. Saturation mutagenesis is a form of this, where a specific codon is replaced with sequences that code for all 20 possible amino acids, allowing for a comprehensive evaluation of that position's importance. nih.gov This method is often guided by structural data or homology modeling to identify key residues in active sites or substrate-binding pockets. nih.gov Mutagenesis studies have demonstrated that altering even a single amino acid in an aminoglycoside-modifying enzyme can significantly change its substrate specificity. mdpi.com

Genetic Recombination (DNA Shuffling) : This method mimics natural recombination by fragmenting and then reassembling genes from multiple parent sequences. portlandpress.com This allows for the combination of beneficial mutations from different variants, potentially leading to synergistic improvements in enzyme function. illinois.edu

Through these techniques, enzymes involved in the istamycin biosynthetic pathway could theoretically be evolved to create derivatives with enhanced bactericidal activity or the ability to evade resistance mechanisms. mdpi.com For example, an acyltransferase could be evolved to utilize a different acyl donor, or a glycosyltransferase could be engineered to attach a novel sugar moiety. nih.gov The success of directed evolution has been demonstrated in numerous enzyme classes, achieving significant improvements in catalytic efficiency (kcat/Km) and stability. nih.gov

Table 2: Common Strategies in Directed Evolution for Enzyme Engineering

| Mutagenesis Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Random Mutagenesis (e.g., epPCR) | Introduces random mutations throughout a gene. | Explores a vast sequence space without requiring structural information. | portlandpress.com |

| Site-Directed Mutagenesis | Creates specific, targeted changes at defined amino acid positions. | Allows for precise testing of hypotheses about enzyme function. | nih.gov |

| Saturation Mutagenesis | Tests all 20 amino acids at a specific target site. | Comprehensively probes the functional role of a single residue. | nih.gov |

| DNA Shuffling (Genetic Recombination) | Recombines DNA fragments from multiple parent genes. | Combines beneficial mutations from different variants. | illinois.edu |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Mechanism of Antimicrobial Action

Cellular Consequences of Ribosomal Dysfunction

The binding of Istamycin A3 disulfate trihydrate to the bacterial ribosome triggers a cascade of events that severely impairs cellular function, primarily through the disruption of protein synthesis. This interference with the production of essential proteins has profound consequences for the bacterial cell, ultimately leading to growth inhibition and death.

Impact on Overall Protein Synthesis Rates in Live Cells

The binding of these antibiotics to the 30S ribosomal subunit can interfere with multiple stages of translation. This includes the disruption of the initiation complex, premature termination of translation, and the production of non-functional or truncated proteins. Real-time measurements of the effects of other aminoglycosides, such as gentamicin (B1671437) and paromomycin, on protein synthesis in live E. coli cells have shown that these drugs can slow down translation elongation by two- to four-fold. diva-portal.org It is highly probable that Istamycin A3 exerts a similar, if not identical, inhibitory effect on the rate of protein production. This disruption of normal protein synthesis creates a significant metabolic burden on the bacterial cell.

Mechanisms Leading to Bacterial Cell Growth Inhibition and Death

The inhibition of protein synthesis is the primary driver of the bacteriostatic and ultimately bactericidal effects of Istamycin A3. The inability of the bacterium to produce essential proteins, including enzymes and structural components, halts critical cellular processes necessary for growth and replication.

Furthermore, the misreading of the mRNA codon induced by aminoglycoside binding can lead to the synthesis of aberrant proteins. These misfolded or non-functional proteins can accumulate within the cell, leading to a state of cellular stress. While the precise mechanisms are still under investigation, evidence suggests that the accumulation of these faulty proteins can trigger a cascade of events that culminates in cell death.

Recent research has revealed that bactericidal antibiotics, including aminoglycosides, can induce physiological and biochemical hallmarks in bacteria that are strikingly similar to apoptosis, a form of programmed cell death observed in eukaryotic organisms. nih.govnih.govbohrium.com These hallmarks include:

DNA fragmentation: The bacterial chromosome undergoes cleavage into smaller fragments.

Chromosome condensation: The structure of the bacterial nucleoid becomes more compact.

Phosphatidylserine exposure: A lipid normally found on the inner leaflet of the cytoplasmic membrane flips to the outer leaflet.

These events suggest that the bacterial cell, under the stress induced by antibiotics like Istamycin A3, may actively participate in its own demise through a coordinated series of cellular events.

Comparative Analysis with Other Aminoglycoside Antibiotics

Istamycin A3 belongs to the kanamycin (B1662678) group of aminoglycosides. While all aminoglycosides share the fundamental mechanism of targeting the bacterial ribosome, there are subtle but important differences in their specific interactions and resulting biological activities.

| Feature | Istamycin A3 (Presumed) | Kanamycin | Gentamicin | Tobramycin (B1681333) |

| Primary Ribosomal Target | 30S subunit, 16S rRNA A-site | 30S subunit, 16S rRNA A-site | 30S subunit, 16S rRNA A-site | 30S subunit, 16S rRNA A-site |

| Key Binding Interactions | Interactions with specific nucleotides in the A-site of 16S rRNA. | Binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. drugbank.com | High-affinity binding to the A-site on the 16S ribosomal RNA. nih.gov | High-affinity binding to the A-site on the 16S ribosomal RNA. nih.gov |

| Primary Effect on Translation | Inhibition of initiation, elongation, and induction of misreading. | Interferes with the initiation complex and causes misreading of mRNA. drugbank.com | Promotes mistranslation by inducing codon misreading. nih.gov | Promotes mistranslation by inducing codon misreading. nih.gov |

This table is based on the general mechanisms of aminoglycosides and specific data available for other members of the class. Direct comparative studies involving Istamycin A3 are limited.

Kanamycin, a closely related aminoglycoside, has been shown to bind to four specific nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein. drugbank.com This interaction interferes with the decoding site and leads to the misreading of the genetic code. Gentamicin and tobramycin also bind with high affinity to the A-site of the 16S rRNA, causing significant mistranslation. nih.gov It is highly probable that Istamycin A3 shares this primary binding site and mode of action.

The differences in the chemical structures of the various aminoglycosides can influence their binding affinity and their susceptibility to bacterial resistance mechanisms. For instance, some aminoglycosides are more effective against certain strains of resistant bacteria due to structural modifications that protect them from inactivating enzymes. While specific data for Istamycin A3 is scarce, its structural relatives, istamycins A and B, have shown activity against some aminoglycoside-resistant strains. nih.gov

Mechanisms of Bacterial Resistance to Istamycin A3

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to aminoglycosides, including likely Istamycin A3, is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes alter the structure of Istamycin A3, which in turn diminishes its ability to bind to its ribosomal target.

AMEs are a diverse group of enzymes that catalyze the transfer of chemical groups to the aminoglycoside molecule. There are three main classes of AMEs, each with a distinct mode of action:

Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-CoA to transfer an acetyl group to an amino group on the Istamycin A3 molecule.

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the antibiotic.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide, typically an adenylyl or guanylyl group, from a nucleoside triphosphate (like ATP) to a hydroxyl group of the aminoglycoside.

The presence of genes encoding these enzymes, often located on mobile genetic elements such as plasmids and transposons, allows for their rapid dissemination among bacterial populations, contributing to the spread of resistance. While direct studies on Istamycin A3 are limited, research on the closely related istamycin B has shown it can be acetylated by a novel aminoglycoside 6'-N-acetyltransferase found in an actinomycete strain. This suggests that similar AAC enzymes could be a primary mechanism of inactivation for Istamycin A3 in resistant bacteria.

The biochemical activity of AMEs is characterized by their substrate specificity and the specific site of modification on the aminoglycoside. For instance, different isoenzymes of AACs can acetylate various positions on the aminoglycoside structure. The modification of specific hydroxyl or amino groups on Istamycin A3 by these enzymes sterically hinders its binding to the 16S rRNA within the bacterial ribosome, thereby rendering the antibiotic ineffective.

The following table summarizes the general characteristics of AMEs that are likely involved in Istamycin A3 resistance, based on knowledge of aminoglycoside resistance mechanisms.

| Enzyme Class | Co-substrate | Modification Reaction | Target Group on Aminoglycoside |

| Aminoglycoside Acetyltransferases (AACs) | Acetyl-CoA | Acetylation | Amino groups (-NH2) |

| Aminoglycoside Phosphotransferases (APHs) | ATP | Phosphorylation | Hydroxyl groups (-OH) |

| Aminoglycoside Nucleotidyltransferases (ANTs) | ATP, GTP | Nucleotidylation | Hydroxyl groups (-OH) |

Ribosomal Modification and Mutation-Based Resistance

Alterations in the bacterial ribosome, the target of Istamycin A3, can also lead to resistance. These changes prevent or reduce the binding affinity of the antibiotic, allowing protein synthesis to continue unimpeded.

Istamycin A3, like other aminoglycosides, binds to the A-site of the 16S rRNA, a component of the 30S ribosomal subunit. This binding interferes with the fidelity of protein synthesis. Mutations in the 16S rRNA, particularly in the A-site, can disrupt the binding of Istamycin A3. While specific mutations conferring resistance to Istamycin A3 have not been extensively documented in clinical isolates, it is a well-established mechanism for other aminoglycosides. Similarly, mutations in ribosomal proteins that are in close proximity to the antibiotic binding site can also alter the conformation of the A-site, leading to reduced drug affinity.

A significant mechanism of high-level aminoglycoside resistance is the post-transcriptional methylation of the 16S rRNA. This modification is carried out by specific ribosomal methyltransferases. These enzymes add a methyl group to specific nucleotides within the A-site, most notably at positions G1405 and A1408. This methylation creates a steric hindrance that prevents the binding of aminoglycosides, including likely Istamycin A3. The genes encoding these methyltransferases are often found on plasmids and can be transferred between bacteria, contributing to the spread of high-level, broad-spectrum aminoglycoside resistance. The producing organism of istamycin, Streptomyces tenjimariensis, itself possesses a ribosomal resistance mechanism to avoid self-toxicity, highlighting the importance of ribosomal modification in aminoglycoside resistance.

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to a reduced intracellular concentration of Istamycin A3, preventing it from reaching its ribosomal target in sufficient quantities to exert its antibacterial effect.

In Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, several efflux pump systems have been implicated in aminoglycoside resistance. These are typically tripartite systems spanning both the inner and outer bacterial membranes. While specific studies on the efflux of Istamycin A3 are scarce, it is highly probable that it is a substrate for some of these multidrug efflux pumps.

The table below lists some of the key efflux pump systems in major Gram-negative pathogens known to contribute to aminoglycoside resistance.

| Efflux Pump System | Bacterial Species | Substrates |

| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, tetracyclines, fluoroquinolones |

| AdeABC | Acinetobacter baumannii | Aminoglycosides, β-lactams, chloramphenicol, tetracyclines |

| AcrD | Escherichia coli | Aminoglycosides |

The expression of these efflux pumps is often tightly regulated, and mutations in regulatory genes can lead to their overexpression, resulting in clinically significant levels of resistance.

Characterization of Efflux Pump Contributions to Istamycin Resistance

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively extrude a wide range of toxic compounds, including antibiotics, from the cell's interior. nih.govqeios.com This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target—the ribosome—in sufficient quantities to inhibit protein synthesis. nih.govfrontiersin.org Overexpression of these pumps is a known mechanism of resistance to multiple drug classes. nih.gov

Several superfamilies of bacterial transporters, including the Resistance-Nodulation-Cell Division (RND) family, play a significant role in the resistance of Gram-negative bacteria to aminoglycosides. nih.govbrieflands.comacs.org For example, the MexXY-OprM efflux system is a primary contributor to both intrinsic and acquired aminoglycoside resistance in Pseudomonas aeruginosa. nih.govnih.govmdpi.com In Acinetobacter baumannii, the AdeABC efflux pump, another member of the RND superfamily, has been shown to be responsible for resistance to aminoglycosides. brieflands.com While efflux is a well-documented mechanism for aminoglycoside resistance in many pathogenic bacteria, specific studies characterizing the role of particular efflux pumps in resistance to Istamycin A3 are not extensively detailed in the available literature.

Modulation of Bacterial Cell Wall Permeability and Drug Entry

The bacterial cell envelope serves as the first line of defense against antimicrobial agents. bristol.ac.uk For Gram-negative bacteria, the outer membrane constitutes a formidable permeability barrier that blocks or slows the entry of many antibiotics, including aminoglycosides. bristol.ac.ukasm.orgstrategian.com This natural barrier is a form of intrinsic resistance. nih.gov

Bacteria can further modulate their cell wall permeability to enhance resistance. This can be achieved by altering the number or characteristics of protein channels called porins, which hydrophilic antibiotics use to cross the outer membrane. bristol.ac.ukumn.edu Modifications to the lipopolysaccharide (LPS) component of the outer membrane can also decrease permeability. oup.com The combination of reduced entry and increased efflux is termed "reduced permeability" and can cause significant levels of antibiotic resistance. bristol.ac.uk While decreased permeability is a recognized general mechanism of resistance to the aminoglycoside class, specific research detailing its role in resistance directly against Istamycin A3 is limited.

Intrinsic and Acquired Resistance Strategies

Bacterial resistance to antibiotics is broadly categorized as either intrinsic or acquired.

Intrinsic resistance is the innate ability of a bacterial species to resist a particular antibiotic due to its inherent structural or functional characteristics. nih.govumn.edu This type of resistance is a predictable trait shared across the species. nih.gov For aminoglycosides, the most prominent example of intrinsic resistance is the low permeability of the outer membrane of Gram-negative bacteria. nih.gov Another example is seen in Enterococci, which exhibit intrinsic resistance due to a lack of the oxidative metabolism required to drive the uptake of aminoglycosides into the cell. microbeonline.com

Acquired resistance occurs when a previously susceptible bacterium develops resistance, typically through genetic mutation or by obtaining new genetic material from another bacterium via horizontal gene transfer. nih.gov This type of resistance is unpredictable and is a major clinical concern. The primary mechanisms of acquired resistance to aminoglycosides are:

Enzymatic Inactivation: This is the most prevalent mechanism of aminoglycoside resistance in clinical settings. nih.govresearchgate.netnih.gov Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic molecule, preventing it from binding to the ribosome. asm.orgmdpi.com There are three main classes of AMEs: aminoglycoside acetyltransferases (AAC), aminoglycoside phosphotransferases (APH), and aminoglycoside nucleotidyltransferases (ANT). nih.govoup.com

Target Site Alteration: Bacteria can develop resistance by modifying the antibiotic's target, the 16S rRNA within the 30S ribosomal subunit. nih.gov This is most commonly achieved through the acquisition of genes for 16S rRNA methyltransferases, which add a methyl group to the ribosome, blocking the aminoglycoside binding site. nih.govmednexus.org Mutations in the ribosomal proteins themselves can also confer resistance but are less common. nih.govnews-medical.net

Efflux Pump Overexpression: Mutations in the regulatory genes that control the expression of efflux pumps can lead to their overproduction, resulting in increased expulsion of the antibiotic from the cell. nih.gov

Self-Resistance Mechanisms in Istamycin-Producing Organisms (Streptomyces tenjimariensis)

Antibiotic-producing organisms must possess mechanisms to protect themselves from the very compounds they synthesize. The istamycin producer, Streptomyces tenjimariensis strain SS-939, is highly resistant to its own antibiotics, capable of growing in the presence of 3,000 µg/mL of istamycin A or B. nih.gov Research into this phenomenon has revealed a self-resistance strategy that is distinct from the common acquired resistance mechanisms found in pathogenic bacteria.

The primary mechanism of self-resistance in S. tenjimariensis is conferred by its ribosomes. nih.govnih.gov In vitro experiments have demonstrated that protein synthesis systems using ribosomes isolated from S. tenjimariensis are resistant to the effects of istamycins. nih.gov Specifically, polyphenylalanine synthesis was not inhibited by istamycin concentrations as high as 200 µg/mL in a system containing ribosomes from the producing strain. nih.gov

Further studies involving reciprocally reconstituted systems, where ribosomes and supernatant (S-150) fractions from the resistant producer (S. tenjimariensis) and a sensitive strain (Streptomyces griseus) were swapped, confirmed that the ribosomes are the key determinant of resistance. nih.gov The ribosomes from S. tenjimariensis conferred resistance regardless of the source of the supernatant fraction, pinpointing ribosomal modification as the main self-protection strategy. nih.gov

Table 1: Experimental Findings on Self-Resistance in S. tenjimariensis

| Experimental System | Strain | Key Component Tested | Istamycin Concentration | Observation | Citation |

|---|---|---|---|---|---|

| In Vivo Growth | S. tenjimariensis SS-939 | Whole Organism | 3,000 µg/mL | Organism grows without inhibition. | nih.gov |

| In Vitro Protein Synthesis | S. tenjimariensis SS-939 | Ribosomes + S-150 Fraction | 200 µg/mL | Polyphenylalanine synthesis was not inhibited. | nih.gov |

| Reciprocal Reconstitution | S. tenjimariensis SS-939 | Ribosomes | Not Specified | Ribosomes were found to be resistant to istamycins. | nih.gov |

In stark contrast to the most common form of acquired resistance in clinical pathogens, investigations have found no evidence of istamycin-inactivating enzymes in cell extracts of the producing strain, S. tenjimariensis SS-939. nih.gov This finding underscores that the organism does not rely on enzymatic degradation or modification of the antibiotic for its own protection. Instead, it has evolved a target modification strategy—altered ribosomes—to ensure its survival while producing potent aminoglycosides.

Structure Activity Relationship Sar Studies and Chemical Modification

Identification of Key Structural Moieties for Biological Activity (Amino and Sulfate (B86663) Groups)

The biological activity of istamycins is profoundly influenced by the presence and positioning of amino groups. These positively charged moieties are crucial for the initial electrostatic interaction with the negatively charged bacterial cell surface and for binding to the primary molecular target, the bacterial ribosome. nih.gov Research into demethylated derivatives of istamycin A has underscored the critical nature of specific substitutions. For instance, the 4-N-methyl group on the 2-deoxystreptamine (B1221613) ring of istamycin A has been demonstrated to be essential for its antimicrobial activity. Its removal leads to a significant reduction in potency. nih.gov

The "disulfate trihydrate" component of the name refers to the salt form in which the compound is often isolated and formulated. Aminoglycosides are polycationic and are typically prepared as sulfate salts to enhance their stability and water solubility, which is crucial for pharmaceutical formulations. gsk.com While the sulfate groups themselves are not directly involved in the mechanism of action at the ribosomal target, their presence is vital for the drug's pharmaceutical properties.

Elucidation of Structural Requirements for Antibacterial Efficacy

A noteworthy feature of istamycins is their activity against some bacteria that have developed resistance to other aminoglycosides. nih.gov This suggests that their unique structural features may allow them to evade certain resistance mechanisms. The synthesis and evaluation of various istamycin derivatives have provided insights into the structural requirements for potent activity.

| Compound/Derivative | Modification | Impact on Antibacterial Activity |

| Istamycin A | Parent compound | Potent activity |

| 4-N,6'-N,3-O-Tridemethylistamycin A | Removal of three methyl groups | Weak activity |

| 6'-N,3-O-Didemethylistamycin A | Removal of two methyl groups | Interesting activity, especially against Pseudomonas |

This table is generated based on findings from a study on demethyl derivatives of istamycin A. nih.gov

The data clearly indicates that while some modifications are tolerated and can even confer activity against specific pathogens, others, like the removal of the 4-N-methyl group, are detrimental.

Chemical Reactivity and Derivatization Strategies

The functional groups present in Istamycin A3, primarily amino and hydroxyl groups, are sites for chemical reactions, allowing for the creation of a diverse array of derivatives.

The hydroxyl groups on the sugar moieties of istamycin can undergo nucleophilic substitution reactions, although protecting group strategies are often required to achieve regioselectivity. The glycosidic linkages in aminoglycosides are susceptible to hydrolysis, particularly under acidic conditions. The rate of hydrolysis is dependent on the nature of the glycosidic bond and the surrounding stereochemistry. scispace.comnih.gov This degradation pathway is a critical consideration for the stability and shelf-life of the antibiotic.

Acylation and alkylation of the amino groups are common strategies for creating semi-synthetic aminoglycosides with improved properties. Acylation, for example, has been used in the synthesis of istamycin A derivatives. nih.gov These modifications can protect the molecule from inactivating enzymes produced by resistant bacteria or alter its pharmacokinetic profile. While sulfonation is a known chemical transformation, it is less commonly employed as a derivatization strategy for aminoglycosides compared to acylation and alkylation.

The stability of Istamycin A3 is a key factor in its formulation and clinical use. The glycosidic bonds are the most labile part of the molecule and are prone to cleavage. Studies on istamycins have shown that their production and stability can be influenced by the pH of the medium. google.com The degradation of the glycosidic bond renders the antibiotic inactive, as the integrity of the pseudodisaccharide structure is essential for ribosomal binding.

Rational Design and Synthesis of Istamycin A3 Analogues

The rational design of Istamycin A3 analogues is guided by the SAR data obtained from previous studies. The goal is to create new molecules with enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

A prime example of this approach is the synthesis of demethyl derivatives of istamycin A to probe the importance of the methyl groups at various positions. nih.gov The finding that 6'-N,3-O-didemethylistamycin A exhibited notable activity against Pseudomonas highlights how targeted modifications can modulate the antibacterial spectrum. nih.gov The natural diversity of istamycins produced by Streptomyces tenjimariensis, which includes at least sixteen congeners such as Istamycin A, B, A0, B0, C, and A3, provides a rich library of starting points and inspiration for the semi-synthesis of novel analogues. researchgate.netnih.gov

The overarching strategy in the rational design of new aminoglycosides often involves modifications that hinder the action of aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance. By understanding the structural requirements for both antibacterial activity and susceptibility to resistance enzymes, medicinal chemists can design next-generation istamycin analogues with improved clinical potential.

Impact of Structural Modifications on Ribosomal Binding Affinity

The primary mechanism of action for istamycins is the inhibition of bacterial protein synthesis through binding to the A-site of the 16S ribosomal RNA (rRNA). SAR studies have demonstrated that specific structural moieties are indispensable for this interaction. The affinity of aminoglycosides to the ribosomal target can be compromised or enhanced through chemical alterations. nih.gov

The core structure of aminoglycosides, including the spatial arrangement of their amino and hydroxyl groups, is critical for high-affinity binding to the ribosomal A-site. nih.gov Modifications to these functional groups can significantly alter the binding capacity. For instance, the introduction of specific base substitutions in the rRNA models has been shown to impact the binding affinity and selectivity of various aminoglycosides. nih.gov While direct studies on Istamycin A3 disulfate trihydrate are limited in the provided results, the principles derived from related aminoglycosides are applicable. The unique structural components of istamycins are a key area of interest for understanding their specific ribosomal interactions.

Alterations in Spectrum of Activity and Potency against Resistant Strains

A major focus of the chemical modification of istamycins has been to counteract the growing threat of antibiotic resistance. Bacteria develop resistance to aminoglycosides primarily through the enzymatic modification of the antibiotic, which prevents it from binding to the ribosome. nih.gov

SAR studies have been crucial in designing new derivatives that can evade these resistance mechanisms. For example, the synthesis of demethyl derivatives of istamycin A has shown that the 4-N-methyl group is essential for its antimicrobial activity. nih.gov The removal of this group in 4-N,6'-N,3-O-tridemethylistamycin A resulted in a compound with only weak activity. nih.gov Conversely, the acylation of 6'-N,3-O-didemethylistamycin A0 with glycine (B1666218) at the 4-methylamino group yielded a derivative with notable activity, particularly against Pseudomonas species. nih.gov

Istamycins A and B have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. nih.gov The strategic modification of the istamycin scaffold continues to be a promising approach for developing antibiotics with improved potency against resistant bacteria. nih.gov

Modulating Efficacy-Toxicity Profiles through Structural Changes

A significant challenge in the clinical use of aminoglycosides is their potential for toxicity. Therefore, a key objective of SAR studies is to create derivatives with an improved therapeutic window, maximizing antibacterial efficacy while minimizing adverse effects.

Research into the synthesis of low-toxicity derivatives of istamycin B has provided valuable insights. It was found that replacing the amino group at the C-2' position with a hydroxyl group significantly decreased acute toxicity in mice. nih.gov Among these 2'-deamino-2'-hydroxyistamycins, a derivative further modified with a 4-N-(beta-alanyl) group and a 3-O-demethylation, specifically 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, exhibited good antibacterial activity against a range of bacteria along with low acute toxicity. nih.gov In contrast, selective N-acylation or N-amidination at the C-2' position of istamycin B did not lead to an improvement in the acute toxicity profile. nih.gov These findings underscore the potential to dissociate efficacy from toxicity through targeted structural modifications.

Advanced Analytical and Characterization Methodologies

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) for Compound Profiling and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of istamycins. nih.gov This powerful method allows for the robust profiling and characterization of various istamycin congeners produced during fermentation by Streptomyces tenjimariensis. nih.gov

A validated HPLC-MS/MS method has been successfully developed for the simultaneous identification and quantification of a wide array of 2-deoxy-aminocyclitol-type istamycin profiles from bacterial fermentation broths. nih.gov In a specific application, gradient elution on an Acquity CSH C18 column was performed, utilizing a gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile. nih.gov This method enabled the profiling of sixteen natural istamycin congeners, including Istamycin A3. nih.gov The lower limit of quantification for Istamycin A was determined to be as low as 2.2 ng/mL, highlighting the sensitivity of this technique. nih.gov

Furthermore, specialized chiral columns, such as macrocyclic glycopeptide-bonded columns, can be employed within an HPLC setup to separate epimeric pairs of istamycins, which is critical for detailed structural and functional analysis. nih.gov The use of an electrospray ionization (ESI) ion trap mass spectrometer in conjunction with HPLC provides robust structural evidence by elucidating the fragmentation patterns and molecular masses of the target analytes. researchgate.net

Table 1: Profiled Istamycin Congeners from Streptomyces tenjimariensis Fermentation Broth using HPLC-MS/MS. nih.gov

| Istamycin Congener |

| Istamycin A |

| Istamycin B |

| Istamycin A0 |

| Istamycin B0 |

| Istamycin B1 |

| Istamycin A1 |

| Istamycin C |

| Istamycin A2 |

| Istamycin C1 |

| Istamycin C0 |

| Istamycin X0 |

| Istamycin A3 |

| Istamycin Y0 |

| Istamycin B3 |

| Istamycin FU-10 |

| Istamycin AP |

Structural Elucidation Techniques (e.g., NMR, X-ray Crystallography) for Istamycin A3 and Derivatives (as implied by SAR research)

The definitive determination of the three-dimensional structure of Istamycin A3 and its derivatives is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques are indispensable for understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, including one- and two-dimensional techniques, are fundamental for elucidating the complex structures of novel compounds isolated from sources like Streptomyces species. nih.govbioinformation.net For aminoglycosides, NMR is used to determine the connectivity and stereochemistry of the molecule. For instance, in the characterization of related compounds, 1H-NMR and 13C-NMR are used to assign protons and carbons, providing a detailed map of the molecular structure. nih.gov These techniques have been instrumental in confirming the structures of synthesized istamycin derivatives, which is crucial for SAR studies that explore how modifications, such as the presence or absence of a methyl group, affect antimicrobial activity. nih.gov

X-ray Crystallography: X-ray crystallography provides unparalleled, high-resolution three-dimensional structural data of molecules in their crystalline state. migrationletters.com This technique is critical for visualizing the precise atomic arrangement and intermolecular interactions of a compound. migrationletters.com In the context of aminoglycosides, X-ray crystallography has been pivotal in understanding their interaction with their target, the bacterial ribosome. nih.gov By solving the crystal structures of aminoglycosides bound to the 30S ribosomal subunit, researchers can observe the specific interactions that lead to antibiotic activity. nih.gov For example, studies on sisomicin, a related aminoglycoside, complexed with the 30S decoding region have provided insights into how these drugs force key adenine (B156593) residues into a flipped-out conformation, disrupting protein synthesis. nih.gov Such structural insights are vital for the rational design of new istamycin derivatives with improved efficacy and reduced toxicity. migrationletters.comnih.gov

Bioassays for In Vitro Antimicrobial Activity Assessment

A variety of bioassays are essential for determining the in vitro antimicrobial activity of istamycins and for conducting susceptibility testing. researchgate.netcapes.gov.br These methods provide crucial data on the potency and spectrum of activity of the antibiotic.

Commonly used bioassays include:

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net

Agar (B569324) Diffusion Method (Disk Diffusion and Well Diffusion): In these methods, the antimicrobial agent diffuses from a paper disk or a well into the agar medium seeded with the test microorganism. The diameter of the resulting zone of inhibition is proportional to the susceptibility of the organism to the agent. researchgate.net

Microbiological Assay: These are the official methods prescribed by pharmacopoeias for the determination of aminoglycosides in bulk and formulated products. hebmu.edu.cn

These bioassays are fundamental in the initial screening for antimicrobial activity, for structure-activity relationship studies of new derivatives, and for routine quality control. nih.govhebmu.edu.cn More advanced methods like flow cytofluorometry and bioluminescence can also be employed for a more rapid assessment of an antimicrobial agent's effect on cell viability. researchgate.net

Cellular Pharmacodynamics in Preclinical Research Models

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models for Drug-Bacterial Interaction

In vitro PK/PD models are essential tools for understanding the relationship between drug concentration and its effect on bacteria over time. These models simulate the conditions a drug would experience in the human body, providing insights into its efficacy.

Time-Kill Curve Analysis and Bactericidal Kinetics

Time-kill curve analysis is a fundamental in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent. This technique involves exposing a standardized bacterial population to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. The resulting data reveals the rate and extent of bacterial killing. For Istamycin A3, as an aminoglycoside, it would be expected to exhibit concentration-dependent killing, where higher concentrations lead to a more rapid and extensive reduction in bacterial viability. However, specific time-kill curve data for Istamycin A3 disulfate trihydrate against various bacterial strains are not available in the public domain.

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth even after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC). Aminoglycosides are known to induce a significant PAE. The duration of the PAE is an important pharmacodynamic parameter that influences dosing regimens. Characterization of the PAE for Istamycin A3 would involve exposing bacteria to the drug for a short period, removing the drug, and then monitoring the time it takes for the bacteria to resume normal growth. This effect is attributed to the drug's binding to its target site, the bacterial ribosome, which persists even after the drug is no longer present in the surrounding medium. Specific studies quantifying the PAE of this compound have not been publicly reported.

Dynamic In Vitro Models Simulating Varying Drug Concentrations

More sophisticated in vitro models, such as one-compartment or hollow-fiber models, can simulate the changing drug concentrations that occur in the human body between doses. These dynamic models provide a more realistic assessment of an antibiotic's efficacy and can help predict optimal dosing strategies to maximize bacterial killing and minimize the development of resistance. Such models would be invaluable for studying Istamycin A3, but research applying these dynamic systems to this specific compound has not been published.

Intracellular Accumulation and Activity in Cellular Models

The ability of an antibiotic to penetrate and accumulate within host cells is crucial for treating infections caused by intracellular pathogens. As aminoglycosides are generally considered to have poor intracellular penetration, understanding the specifics of Istamycin A3's behavior in this context would be critical.

Kinetics of Cellular Uptake and Accumulation of Istamycin A3

The kinetics of cellular uptake describe the rate and mechanism by which a drug enters a cell. For aminoglycosides, uptake into eukaryotic cells is thought to occur primarily through endocytosis. Studies would typically involve exposing cell cultures (e.g., macrophages or fibroblasts) to Istamycin A3 and measuring the intracellular drug concentration over time. This would reveal how quickly the drug is taken up and whether it reaches a steady-state concentration within the cell. No experimental data on the cellular uptake kinetics of this compound are currently available.

Factors Influencing Intracellular Antibiotic Concentrations

Several factors can influence the intracellular concentration of an antibiotic. These include the drug's physicochemical properties (such as its size, charge, and lipophilicity), the type of cell, and the presence of cellular transport systems. For aminoglycosides, factors like the pH of the intracellular environment and the activity of efflux pumps can also play a role. Investigating these factors for Istamycin A3 would provide a deeper understanding of its potential efficacy against intracellular bacteria. However, research dedicated to these specific influences on Istamycin A3's intracellular concentration is absent from the scientific literature.

Assessment of Intracellular Antimicrobial Efficacy

The evaluation of the intracellular activity of antimicrobial agents is crucial for eradicating pathogens that can survive and multiply within host cells, a characteristic of bacteria such as Staphylococcus aureus. The cellular pharmacodynamics of aminoglycosides, the class to which this compound belongs, present a complex picture in preclinical research models.

Generally, aminoglycosides are understood to have limited penetration into eukaryotic cells. This is primarily due to their hydrophilic nature, which hinders their ability to cross the lipid-rich cell membranes of host cells. nih.govresearchgate.net For those molecules that do enter the cell, they are often sequestered within lysosomes. The acidic environment of the lysosomes can then inhibit the antibacterial activity of the aminoglycosides. nih.gov

In preclinical models, such as murine peritonitis models infected with S. aureus, the challenge of distinguishing between extracellular and truly intracellular bacteria complicates the assessment of an antibiotic's efficacy. nih.gov Advanced techniques are required to ensure that observed antibacterial effects are genuinely due to the targeting of intracellular pathogens.

While specific data on the intracellular efficacy of this compound is not extensively detailed in the available research, the general behavior of aminoglycosides suggests that its intracellular activity may be constrained by these factors. Research on other aminoglycosides has shown that despite high bactericidal potential in extracellular environments, their efficacy against intracellular bacteria can be limited. nih.gov The development of effective strategies to enhance the intracellular delivery and activity of aminoglycosides remains an active area of research. the-innovation.org

Synergy and Antagonism Studies with Other Antimicrobial Agents (e.g., Beta-Lactam Antibiotics)

The combination of different classes of antibiotics is a widely explored strategy to enhance efficacy, broaden the spectrum of activity, and overcome antimicrobial resistance. The synergistic potential of aminoglycosides, such as Istamycin A3, with beta-lactam antibiotics is a well-established principle in antimicrobial therapy. nih.gov

The primary mechanism behind this synergy lies in the complementary actions of the two drug classes. Beta-lactam antibiotics, like penicillins and cephalosporins, act by inhibiting the synthesis of the bacterial cell wall. researchgate.net The resulting damage to the cell wall is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the uptake of the aminoglycoside. nih.gov Once inside the cell, the aminoglycoside can exert its bactericidal effect by inhibiting protein synthesis through binding to the bacterial ribosome.

Preclinical studies investigating combinations of aminoglycosides with beta-lactams have consistently demonstrated synergistic effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This synergy is typically quantified by determining the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 is indicative of synergy. nih.gov

The following table illustrates the potential synergistic effect of combining an aminoglycoside with a beta-lactam antibiotic against a resistant bacterial strain, based on general findings in the field.

| Antibiotic Combination | Organism | Individual MIC (μg/mL) | Combination MIC (μg/mL) | FICI | Interpretation |

| Aminoglycoside | MRSA | 128 | 32 | 0.5 | Synergy |

| Beta-Lactam | MRSA | 512 | 64 |

This table is a generalized representation of synergistic activity and does not reflect specific data for this compound.

Such combination therapy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both agents, potentially allowing for the use of lower doses and reducing the risk of dose-dependent toxicities. nih.gov The synergistic relationship is a cornerstone of treatment for serious bacterial infections and underscores the importance of continued research into optimal antibiotic combinations.

Ecological and Evolutionary Perspectives of Istamycins

Role of Istamycins in Microbial Interactions and Niche Competition

Istamycins, a group of aminoglycoside antibiotics, are naturally produced by the marine actinomycete Streptomyces tenjimariensis. nih.gov In their natural habitat, these compounds are believed to play a crucial role in mediating microbial interactions and securing an ecological niche for the producing organism. The production of antibiotics like istamycins is a key competitive strategy, allowing the producer to inhibit the growth of other, susceptible bacteria in the vicinity.

The antibacterial spectrum of istamycins is significant; Istamycins A and B demonstrate activity comparable to other aminoglycosides like fortimicin (B10828623) A and sporaricin A against a range of Gram-positive and Gram-negative bacteria. nih.gov This broad-spectrum activity is particularly effective against other aminoglycoside-resistant strains, giving S. tenjimariensis a competitive advantage in its environment. nih.gov

The production of these compounds by S. tenjimariensis is also influenced by environmental and nutritional factors, highlighting the ecological regulation of this competitive mechanism. The organism produces istamycins in media where starch is the carbon source and soy bean meal is the nitrogen source. nih.gov A switch to more easily metabolized sugars like glucose or glycerol, or different nitrogen sources such as yeast extract or peptone, leads to a significant decrease in istamycin production. nih.gov This suggests that istamycin synthesis is tightly regulated and may be triggered under specific nutrient conditions characteristic of its natural competitive environment.

Co-evolution of Producing Organisms and Resistance Mechanisms

The production of a potent, broad-spectrum antibiotic necessitates a defense mechanism for the producing organism to avoid self-destruction. This requirement drives the co-evolution of antibiotic production and resistance. Streptomyces tenjimariensis, the producer of istamycins, exhibits a high level of resistance to its own antibiotics, capable of growing in concentrations of istamycin A or B up to 3,000 µg/ml. nih.gov

Investigation into this self-resistance has revealed a sophisticated evolutionary adaptation. Unlike many antibiotic resistance mechanisms that rely on enzymes to inactivate the antibiotic, S. tenjimariensis does not produce any detectable istamycin-inactivating enzymes. nih.gov The primary mechanism of its self-resistance lies within its cellular machinery, specifically the ribosomes. nih.gov

Through in vitro experiments using reconstituted systems with components from the istamycin-producing S. tenjimariensis and the istamycin-sensitive Streptomyces griseus, researchers determined that the ribosomes of S. tenjimariensis are inherently resistant to the inhibitory effects of istamycins. nih.gov While the ribosomes of the sensitive strain were inhibited, those from the producer strain continued to function and synthesize proteins even in the presence of high concentrations of istamycins. nih.gov This indicates a specific, evolved modification in the ribosomal structure of S. tenjimariensis that prevents the antibiotic from binding or disrupting its function, a clear example of co-evolutionary adaptation. It is a common feature among antibiotic-producing bacteria to possess genes that confer resistance to the compounds they synthesize. nih.gov

Broader Implications for Natural Product Discovery and Chemical Ecology

The study of istamycins and their producer organism holds broader implications for the fields of natural product discovery and chemical ecology. The unique marine environment from which Streptomyces tenjimariensis was isolated underscores the vast, underexplored potential of marine microbes as sources of novel bioactive compounds. nih.gov Understanding the ecological triggers for antibiotic production, such as the specific nutrient sources that stimulate istamycin synthesis, can inform the design of laboratory culture conditions aimed at discovering new natural products. nih.govnih.gov

Furthermore, the evolution of resistance in the producing organism provides valuable insights. The ribosomal resistance of S. tenjimariensis is a testament to the diverse evolutionary strategies bacteria employ. nih.gov The study of such innate resistance mechanisms in producer organisms can help predict and understand potential clinical resistance in pathogens. nih.gov This knowledge is crucial in the ongoing battle against antimicrobial resistance, as the genes for resistance in producer organisms are often the evolutionary precursors to those found in clinical pathogens. nih.gov

Exploring the chemical ecology of istamycins—how they mediate interactions between species—contributes to a deeper understanding of the complex chemical communication and warfare that governs microbial communities. This ecological perspective is vital for developing new approaches to antibiotic discovery, such as screens that are based on specific microbial interactions or the induction of resistance pathways. researchgate.net By investigating these natural arsenals and the defense systems they co-evolve with, researchers can uncover new chemical scaffolds and strategies to combat infectious diseases.

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Istamycin Congeners and Derivatives

The producing organism, Streptomyces tenjimariensis, has been shown to generate a complex mixture of istamycin-related compounds. nih.govresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in profiling the fermentation broth of S. tenjimariensis, revealing at least sixteen natural istamycin congeners. nih.govresearchgate.net These include major components like istamycin A and B, as well as a host of minor intermediates and related structures such as istamycin A0, B0, A1, B1, C, C0, C1, A2, X0, A3, Y0, B3, FU-10, and istamycin AP. nih.govresearchgate.net

Despite this known diversity, it is highly probable that numerous other minor congeners and biosynthetic intermediates remain undiscovered within the complex metabolic output of this actinomycete. Future research will focus on applying more sensitive analytical techniques and cultivating the organism under varied nutritional conditions to stimulate the production of these novel structures. nih.gov The exploration of different marine environments may also lead to the isolation of new actinomycete strains that produce unique istamycin derivatives. nih.gov The isolation and structural elucidation of these undiscovered congeners are critical, as they represent a valuable reservoir of novel chemical scaffolds that could possess superior antibacterial activity or improved pharmacological profiles. nih.gov

Comprehensive Elucidation of the Istamycin Biosynthetic Pathway

While it is known that istamycins belong to the 2-deoxy-aminocyclitol class of aminoglycosides, sharing biosynthetic features with fortimicins and sporaricins, a complete, step-by-step elucidation of the istamycin biosynthetic pathway is yet to be achieved. researchgate.net Understanding the precise sequence of enzymatic reactions, the genetic architecture of the biosynthetic gene cluster, and the regulatory networks that control istamycin production in Streptomyces tenjimariensis is a fundamental goal. nih.govnih.gov

Future research in this area will involve a combination of genetic and biochemical approaches. This includes sequencing the entire genome of S. tenjimariensis to identify the complete istamycin gene cluster, followed by targeted gene knockout experiments to determine the function of each biosynthetic enzyme. Recombinant expression and in vitro characterization of these enzymes will provide detailed insights into their specific catalytic mechanisms and substrate specificities. A comprehensive understanding of the pathway will not only satisfy fundamental scientific curiosity but also provide the necessary tools for biosynthetic engineering (combinatorial biosynthesis) to produce novel, rationally designed istamycin analogues.

Development of Novel Analogues to Overcome Resistance Mechanisms

The most significant threat to the efficacy of aminoglycoside antibiotics is the widespread dissemination of resistance mechanisms among pathogenic bacteria. nih.govnih.gov The most common form of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs). nih.govnih.gov These enzymes alter the structure of the antibiotic, reducing its affinity for the bacterial ribosome, which is its primary target. nih.gov

A primary direction for future research is the rational design and synthesis of novel istamycin analogues that are refractory to inactivation by AMEs. nih.govfrontiersin.org This involves modifying the specific sites on the istamycin molecule that are targeted by these resistance enzymes. For instance, research has been conducted on preparing derivatives of istamycin B, such as 3-O-demethylistamycin B, to explore compounds with high potency. nih.gov Further work on derivatives like 4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 has shown promise in yielding good antibacterial activity with potentially lower toxicity. nih.gov By identifying the "Achilles' heels" of the istamycin scaffold, chemists can create new versions that evade enzymatic modification while retaining potent bactericidal activity, a strategy that has shown promise with other aminoglycosides like amikacin (B45834) and plazomicin. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Istamycin Research

Modern systems biology approaches, collectively known as "omics" technologies, offer powerful tools to accelerate istamycin research. thebioscan.comgenexplain.com The integration of genomics, proteomics, and metabolomics can provide a holistic view of the biology of S. tenjimariensis and its interaction with target pathogens. genexplain.comnih.gov

Genomics: Whole-genome sequencing of S. tenjimariensis is the first step, providing the blueprint for its metabolic potential, including the complete istamycin biosynthetic gene cluster and its regulatory elements. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how gene expression changes in response to different environmental cues or genetic modifications, allowing for the optimization of istamycin production. nih.gov

Proteomics: This involves the large-scale study of proteins. In istamycin research, proteomics can identify the enzymes involved in biosynthesis and resistance mechanisms within the producing organism itself. nih.gov

Metabolomics: This is the systematic study of the complete set of small-molecule metabolites. Advanced analytical techniques like HPLC-MS/MS are used to profile the full spectrum of istamycin congeners and other metabolites produced by the bacterium, facilitating the discovery of novel compounds. nih.govresearchgate.netnih.gov

Integrating these multi-omics datasets can reveal complex regulatory networks and identify key bottlenecks or control points in the biosynthetic pathway, offering new strategies for enhancing the yield of desired compounds and discovering new ones. genexplain.comnih.gov

Advanced Computational Modeling for Mechanism of Action and SAR Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govnih.gov In the context of istamycin research, these approaches can provide profound insights that are often difficult to obtain through experimental methods alone. frontiersin.org

Future research will increasingly rely on advanced computational models for two primary purposes:

Elucidating Mechanism of Action: High-resolution molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between istamycin analogues and their target, the bacterial 16S rRNA within the ribosome. nih.gov These simulations can reveal the precise atomic-level details of binding, explaining why certain modifications enhance activity and others diminish it.

Predicting Structure-Activity Relationships (SAR): By building computational SAR and quantitative structure-activity relationship (QSAR) models, researchers can predict the antibacterial activity of hypothetical istamycin analogues before they are synthesized. nih.govnih.gov These models, often powered by machine learning algorithms, analyze the chemical structures of known active and inactive compounds to identify key structural features required for potency. nih.gov This in silico screening approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. frontiersin.org

By combining computational predictions with empirical testing, the cycle of designing, synthesizing, and evaluating new istamycin derivatives can be made much more efficient, paving the way for the development of next-generation aminoglycoside therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.